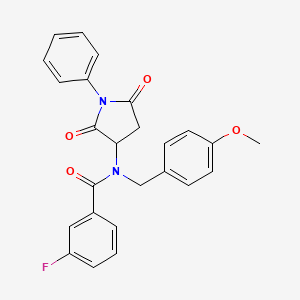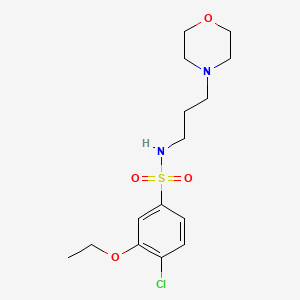![molecular formula C11H13NO3 B5128982 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5128982.png)
5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one: is an organic compound with the molecular formula C11H13NO3. It is a derivative of oxazolidinone, a class of compounds known for their diverse applications in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one typically involves the reaction of 2-methylphenol with epichlorohydrin to form 2-(2-methylphenoxy)propan-1-ol. This intermediate is then reacted with urea under basic conditions to yield the desired oxazolidinone compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves optimizing the reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced oxazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: Oxidized oxazolidinone derivatives.
Reduction: Reduced oxazolidinone derivatives.
Substitution: Substituted oxazolidinone derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, it serves as a scaffold for the development of enzyme inhibitors and other bioactive molecules.
Medicine: The oxazolidinone class, to which this compound belongs, is known for its antibacterial properties. It is used in the development of new antibiotics.
Industry: In the industrial sector, the compound is utilized in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinone antibiotics, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis .
相似化合物的比较
- 5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one
- 5-phenyl-3-(4-piperidinyl)-1,3-oxazolidin-2-one
- 4,4-dimethyl-3-(4-piperidinyl)-1,3-oxazolidin-2-one hydrochloride
Uniqueness: 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one is unique due to the presence of the 2-methylphenoxy group, which imparts specific chemical and biological properties that differentiate it from other oxazolidinone derivatives. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-4-2-3-5-10(8)14-7-9-6-12-11(13)15-9/h2-5,9H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGGAMQHXKHZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2CNC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B5128908.png)

![3-(2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANOIC ACID](/img/structure/B5128922.png)








![4-[[2-(6-Methylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid](/img/structure/B5128987.png)
![1-[5-[3-(1H-pyrazol-5-yl)phenyl]thiophen-2-yl]propan-1-one](/img/structure/B5128989.png)
![2-(2-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B5128999.png)
